![molecular formula C13H19N3OS B14906493 n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)
n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine is a chemical compound belonging to the thieno[3,2-d]pyrimidine class.
Preparation Methods
The synthesis of N-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of a desiccant like calcium chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-d]pyrimidine-4-one derivatives .
Scientific Research Applications
N-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine involves the inhibition of cytochrome bd oxidase, an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the bacterial oxidative phosphorylation pathway, leading to reduced ATP production and bacterial cell death .
Comparison with Similar Compounds
N-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine can be compared with other thieno[3,2-d]pyrimidine derivatives such as:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their functional groups and biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern but exhibit comparable biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H19N3OS |
|---|---|
Molecular Weight |
265.38 g/mol |
IUPAC Name |
N-[2-(3-methylbutoxy)ethyl]thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H19N3OS/c1-10(2)3-6-17-7-5-14-13-12-11(4-8-18-12)15-9-16-13/h4,8-10H,3,5-7H2,1-2H3,(H,14,15,16) |
InChI Key |
SCLNHPSCWRGJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCCNC1=NC=NC2=C1SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Difluoro-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14906410.png)


![3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14906425.png)
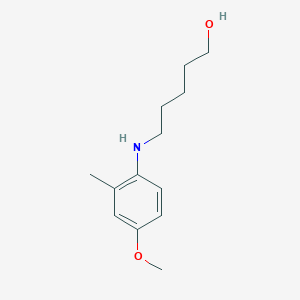
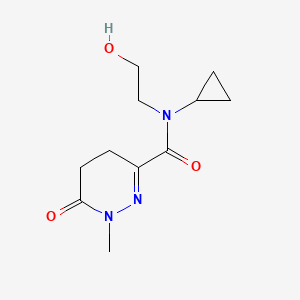

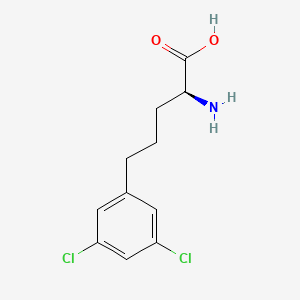

![n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine](/img/structure/B14906494.png)
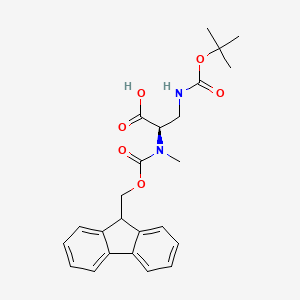

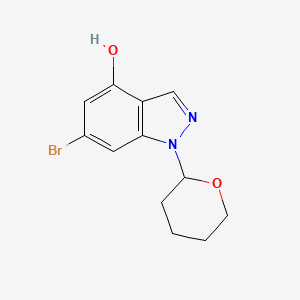
![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)
